molecular formula C30H24O3 B14707422 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- CAS No. 21225-52-5

1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-

Cat. No.: B14707422
CAS No.: 21225-52-5
M. Wt: 432.5 g/mol
InChI Key: ZFEHTAPXSQRSPK-UHFFFAOYSA-N
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Description

1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is a complex organic compound with the molecular formula C23H20O2. It is also known as 1,3,5-triphenyl-1,5-pentanedione. This compound is characterized by the presence of three phenyl groups and two carbonyl groups, making it a diketone. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- can be synthesized through several methods. One common method involves the addition of α-hydroxy- or α-acetoxyacetophenone to chalcone. The reaction typically takes place in the presence of a base, such as sodium hydroxide, and under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- involves its interaction with various molecular targets. The compound’s diketone groups can form hydrogen bonds and interact with nucleophiles, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-2-methylidene-1,5-pentanedione: Similar structure but with a methylidene group.

    1,3,5-Triphenyl-1,5-pentanedione: Lacks the benzoyl group present in 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-.

Uniqueness

1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

21225-52-5

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

IUPAC Name

2-benzoyl-1,3,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C30H24O3/c31-27(23-15-7-2-8-16-23)21-26(22-13-5-1-6-14-22)28(29(32)24-17-9-3-10-18-24)30(33)25-19-11-4-12-20-25/h1-20,26,28H,21H2

InChI Key

ZFEHTAPXSQRSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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